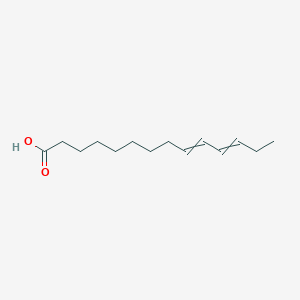

Tetradeca-9,11-dienoic acid

描述

属性

CAS 编号 |

111047-36-0 |

|---|---|

分子式 |

C14H24O2 |

分子量 |

224.34 g/mol |

IUPAC 名称 |

tetradeca-9,11-dienoic acid |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-6H,2,7-13H2,1H3,(H,15,16) |

InChI 键 |

ALWJDQAPPAITSW-UHFFFAOYSA-N |

规范 SMILES |

CCC=CC=CCCCCCCCC(=O)O |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural analogs of tetradeca-9,11-dienoic acid, emphasizing differences in chain length, functional groups, and biological activities:

Structural and Functional Insights

Chain Length and Double Bond Position: Shorter chains (e.g., C₁₄) may influence membrane fluidity and signaling pathways differently than longer chains (C₁₈ or C₂₆). For example, CLA (C₁₈:2) integrates into phospholipids, modulating tumor development , while hexacosa-9,11-dienoic acid (C₂₆:2) acts on parasitic nematodes . Conjugated double bonds (e.g., 9,11 vs. 9,12 in linoleic acid derivatives) enhance oxidative stability and bioactivity. For instance, 13-KODE’s anti-inflammatory effects depend on its conjugated diene system .

Functional Group Modifications: Hydroxylation: 13-HODE exhibits drug-like ADME properties (LogP <5, LogKp = -4.19 cm/s) but slight toxicity (Class 4–5), limiting therapeutic use . Oxo Groups: 13-KODE suppresses lipid peroxidation and inflammation via redox-sensitive pathways, outperforming non-oxygenated analogs . Hydroperoxides: Linoleic acid hydroperoxides (e.g., 13-hydroperoxy derivatives) are precursors to volatile C-8 compounds (e.g., mushroom aromas) via LOX/hydroperoxide lyase activity .

Biological Roles and Applications: Anticancer: CLA reduces mammary tumor incidence by 32–60% in rats, with dose-dependent efficacy up to 1% dietary intake . Flavor/Aroma: Oxidized linoleic acid derivatives (e.g., 13-oxo-octadecadienoic acid) correlate with green-grass and bitter flavors in cherries and mushrooms . Toxicity: 13-HODE and stearic acid are classified as slightly toxic (LD₅₀: 500–5000 mg/kg), whereas CLA is safe at ≤1.5% dietary levels .

Key Research Findings

Metabolic Pathways: Linoleic acid (C₁₈:2) is a precursor to 13-HODE, 13-KODE, and hydroperoxides via lipoxygenase (LOX) and cytochrome P450 pathways. These metabolites influence oxidative stress and inflammation . Microbial enzymes (e.g., hydroperoxide lyase) cleave hydroperoxides into shorter-chain aldehydes and alcohols, critical for food aromas .

Therapeutic Potential: 13-KODE suppresses LPS-induced inflammation in macrophages by 70–90% at 10–50 μM, outperforming dexamethasone in NF-κB inhibition .

Contradictions and Gaps: While CLA’s antioxidant activity peaks at 0.25% dietary intake, its anticancer effects require higher doses (1%), suggesting non-antioxidant mechanisms (e.g., PPARγ activation) . this compound’s absence in the evidence highlights a research gap; its properties may resemble CLA but with altered pharmacokinetics due to shorter chain length.

常见问题

Q. What are the established synthetic routes for producing (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid (13-HODE) and its derivatives?

- Methodological Answer : 13-HODE is enzymatically derived from linoleic acid via lipoxygenase (LOX)-catalyzed oxidation. Key intermediates like 13-hydroperoxyoctadeca-9,11-dienoic acid (13-HpODE) are formed under anaerobic conditions and subsequently reduced to 13-HODE . Chemical synthesis often employs stereoselective strategies, such as Sharpless epoxidation or enantioselective hydrogenation, to control double-bond geometry and hydroxyl group configuration. For example, enantiomers of 13-HODE esters (e.g., 13-DHAHLA) are synthesized using docosahexaenoic acid (DHA) esterification, validated by chiral chromatography and NMR .

Q. How can researchers confirm the structural identity of tetradeca-9,11-dienoic acid derivatives using analytical techniques?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and tandem MS/MS are critical for determining molecular formulas and fragmentation patterns. For stereochemical analysis, 2D-NMR (e.g., COSY, NOESY) resolves double-bond geometry (e.g., cis/trans configurations) and hydroxyl group positions. For example, (9Z,11E)-13-oxooctadeca-9,11-dienoic acid was identified via HRESI-LC-MS and 2D-NMR coupling in fungal extracts .

Q. What biosynthetic pathways are implicated in the production of this compound derivatives in biological systems?

- Methodological Answer : In fungi, linoleic acid undergoes LOX-mediated peroxidation to form 13-HpODE, which is further metabolized to 13-HODE or oxidized to 13-oxo derivatives. Non-enzymatic pathways may also generate epoxy or hydroxylated analogs under oxidative stress . In Aspergillus spp., 13-HODE regulates mycotoxin synthesis via cAMP signaling, while 13-HpODE suppresses it .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in the enzymatic vs. non-enzymatic origins of this compound derivatives?

- Methodological Answer : Use gene knockout models (e.g., LOX-deficient strains) to isolate non-enzymatic pathways. Compare oxylipin profiles in wild-type vs. mutant fungi using LC-MS. For example, studies on Aspergillus nidulans showed that 8-HODE production persists in LOX-null strains, indicating alternative radical-based mechanisms . Isotopic labeling (e.g., ¹⁸O₂) can track oxygen incorporation in enzymatic vs. autoxidative reactions .

Q. What strategies optimize the enantioselective synthesis of this compound esters for pharmacological studies?

- Methodological Answer : Asymmetric catalysis (e.g., Jacobsen epoxidation) or enzymatic resolution (e.g., lipase-mediated esterification) ensures enantiopurity. For 13-DHAHLA synthesis, esterification of DHA with 13-HODE requires protection/deprotection of hydroxyl groups to prevent side reactions. Chiral HPLC (e.g., with cellulose-based columns) validates enantiomeric excess (>98%) .

Q. How do experimental conditions (e.g., anaerobic vs. aerobic) influence the yield of 13-oxo derivatives from this compound precursors?

- Methodological Answer : Under anaerobic conditions, LOX catalyzes the rearrangement of 13-HpODE to 13-oxotrideca-9,11-dienoic acid and pentane, whereas aerobic conditions favor hydroperoxide stability. Oxygen-free systems (e.g., argon-purged reactors) combined with radical scavengers (e.g., BHT) isolate anaerobic pathways .

Q. What advanced analytical methods resolve structural ambiguities in hydroxylated this compound isomers?

- Methodological Answer : Ion mobility spectrometry (IMS) coupled with LC-MS differentiates isomers by collision cross-section (CCS) values. For example, (9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid (9S-HpODE) and (9Z,11E,13S)-13-HpODE exhibit distinct CCS profiles . Cryogenic NMR (≤−40°C) enhances resolution of labile hydroperoxide signals .

Data Contradiction Analysis

Q. Why do studies report conflicting roles of 13-HODE in inflammation (pro-resolving vs. pro-inflammatory)?

- Methodological Answer : Context-dependent effects arise from tissue-specific metabolism. In diabetic adipose tissue, 13-HODE esterified with DHA (13-DHAHLA) exhibits anti-inflammatory activity via PPARγ activation, while free 13-HODE may act as a pro-inflammatory mediator in macrophages. Use cell-type-specific knockout models (e.g., macrophage PPARγ−/−) to dissect mechanisms .

Methodological Best Practices

- Safety Protocols : Store hydroperoxide derivatives (e.g., 13-HpODE) at −80°C under argon to prevent degradation. Use explosion-proof equipment for large-scale reactions .

- Data Reproducibility : Document LOX source (e.g., soybean vs. human recombinant) and reaction pH, as these affect product profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。